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Compound of Interest

Compound Name:

4-

(Trifluoromethoxy)phenylhydrazine

hydrochloride

Cat. No.: B162796 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties
The compound 4-(Trifluoromethoxy)phenylhydrazine hydrochloride is a versatile organic

building block with significant applications in the synthesis of pharmaceuticals and

agrochemicals. Its IUPAC name is [4-(trifluoromethoxy)phenyl]hydrazine hydrochloride.[1] The

presence of the trifluoromethoxy group significantly influences its chemical properties,

enhancing its reactivity and stability, making it a valuable intermediate in medicinal chemistry.

[2]

Table 1: Physicochemical Properties of [4-(trifluoromethoxy)phenyl]hydrazine hydrochloride
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Property Value Reference

CAS Number 133115-72-7 [3]

Molecular Formula C₇H₈ClF₃N₂O [1]

Molecular Weight 228.60 g/mol [4]

Appearance
White to almost white

powder/crystal
[3]

Melting Point 230 °C (decomposes) [4]

Purity ≥98% (GC) [3]

Solubility Soluble in water and methanol.

SMILES Cl.NNc1ccc(OC(F)(F)F)cc1 [4]

InChI Key
KQXZVSQCMVKMBK-

UHFFFAOYSA-N
[4]

Synthesis Protocol
The synthesis of [4-(trifluoromethoxy)phenyl]hydrazine hydrochloride is a multi-step process

commencing with the preparation of the precursor, 4-(trifluoromethoxy)aniline, followed by

diazotization and subsequent reduction.

Synthesis of 4-(Trifluoromethoxy)aniline
There are several reported methods for the synthesis of 4-(trifluoromethoxy)aniline. One

common approach involves the reduction of 4-nitro(trifluoromethoxy)benzene.

Experimental Protocol:

Reaction Setup: To a solution of 4-nitro(trifluoromethoxy)benzene in a suitable solvent such

as ethanol or methanol, add a reducing agent like iron powder or tin(II) chloride.

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.

The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to

remove the metal catalyst. The filtrate is then concentrated under reduced pressure.

Purification: The crude product is purified by column chromatography on silica gel to afford 4-

(trifluoromethoxy)aniline.

Synthesis of [4-(trifluoromethoxy)phenyl]hydrazine
hydrochloride
This stage involves the diazotization of 4-(trifluoromethoxy)aniline followed by reduction of the

resulting diazonium salt.

Experimental Protocol:

Diazotization:

Dissolve 4-(trifluoromethoxy)aniline in a mixture of concentrated hydrochloric acid and

water.

Cool the solution to 0-5 °C in an ice bath.

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the

temperature below 5 °C.

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of

the 4-(trifluoromethoxy)benzenediazonium chloride solution.

Reduction:

In a separate flask, prepare a solution of a reducing agent, such as tin(II) chloride in

concentrated hydrochloric acid, and cool it in an ice bath.

Slowly add the freshly prepared diazonium salt solution to the reducing agent solution

while maintaining the temperature below 10 °C.

After the addition is complete, continue stirring the reaction mixture for several hours at a

low temperature.
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The resulting precipitate of [4-(trifluoromethoxy)phenyl]hydrazine hydrochloride is

collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under

vacuum.

Applications in Organic Synthesis: Preparation of
Pyrazole-Containing Bisphosphonate Esters
[4-(Trifluoromethoxy)phenyl]hydrazine hydrochloride is a key intermediate in the synthesis of

various heterocyclic compounds, including pyrazole derivatives. One notable application is in

the one-pot synthesis of novel pyrazole-containing bisphosphonate esters, which are

compounds of interest for their potential biological activities.

Experimental Protocol (Adapted from Xiang, H. et al.):[4]

Reaction Setup: In a round-bottom flask, combine a chromenone derivative, tetraethyl

vinylidenebisphosphonate, and [4-(trifluoromethoxy)phenyl]hydrazine hydrochloride in a

suitable solvent, such as ethanol.

Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of

the reaction can be monitored by TLC.

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure.

The crude product is then purified by column chromatography on silica gel to yield the

desired pyrazole-containing bisphosphonate ester.

Biological Significance and Signaling Pathways
While [4-(trifluoromethoxy)phenyl]hydrazine hydrochloride is primarily a synthetic intermediate,

the pyrazole derivatives synthesized from it have demonstrated significant biological activities,

particularly in the context of cancer therapy. These derivatives have been shown to induce

apoptosis and inhibit cell proliferation in various cancer cell lines.

The anticancer effects of these pyrazole derivatives are often mediated through the induction of

oxidative stress and the activation of intrinsic apoptotic pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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